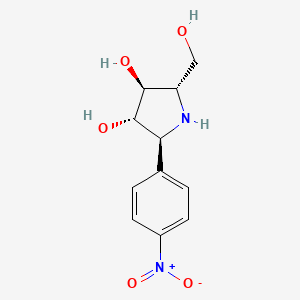
Benzamide, 2,3-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2,3-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo- is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,3-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo- typically involves multiple steps. The initial step often includes the formation of the benzamide core, followed by the introduction of acetyloxy groups and the tetrahydro-1-(4-methoxyphenyl) moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize automated systems and advanced purification techniques to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 2,3-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, leading to the formation of new compounds.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Benzamide, 2,3-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzamide, 2,3-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide derivatives: These compounds share the benzamide core but differ in their functional groups and overall structure.
Acetyloxy compounds: These compounds contain acetyloxy groups, which contribute to their reactivity and applications.
Tetrahydro-1-(4-methoxyphenyl) compounds: These compounds include the tetrahydro-1-(4-methoxyphenyl) moiety, which influences their biological activity.
Uniqueness
Benzamide, 2,3-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo- is unique due to its combination of functional groups and structural features. This uniqueness allows it to interact with specific molecular targets and undergo various chemical reactions, making it valuable for research and industrial applications.
Propriétés
Numéro CAS |
176379-43-4 |
|---|---|
Formule moléculaire |
C23H22N4O8 |
Poids moléculaire |
482.4 g/mol |
Nom IUPAC |
[2-acetyloxy-3-[[6-amino-1-(4-methoxyphenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C23H22N4O8/c1-12(28)34-17-7-5-6-16(19(17)35-13(2)29)21(30)25-18-20(24)27(23(32)26(3)22(18)31)14-8-10-15(33-4)11-9-14/h5-11H,24H2,1-4H3,(H,25,30) |
Clé InChI |
UXMKIWNIMCGMCF-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC(=C1OC(=O)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)OC)N |
SMILES canonique |
CC(=O)OC1=CC=CC(=C1OC(=O)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)OC)N |
Synonymes |
Benzamide, 2,3-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


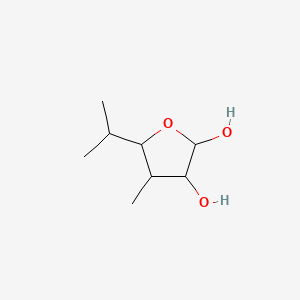

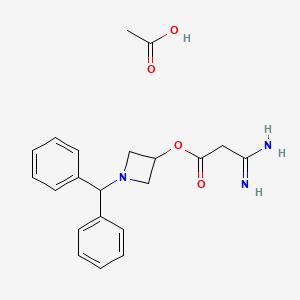
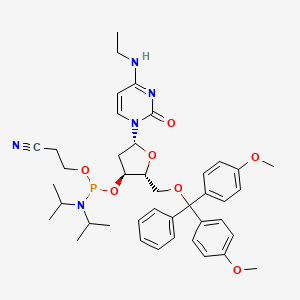
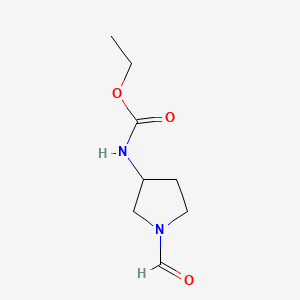
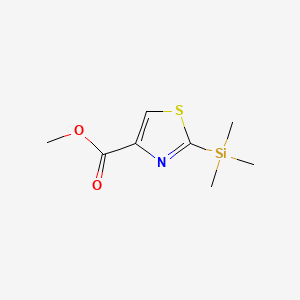

![[Ala92]-Peptide 6](/img/structure/B573502.png)
